(E)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}aminothiophene-2-carboxylate
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Overview
Description
(E)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}aminothiophene-2-carboxylate is a complex organic compound with the molecular formula C17H17N3O4S This compound is characterized by the presence of a nitro group, a piperidine ring, and a thiophene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}aminothiophene-2-carboxylate typically involves the condensation of 3-nitro-4-(piperidin-1-yl)benzaldehyde with thiophene-2-carboxylic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}aminothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium azide or potassium cyanide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
(E)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}aminothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}aminothiophene-2-carboxylate involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in its binding affinity and activity. The compound can modulate various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **(E)-methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine
- **3-nitro-1-phenyl-4-piperidin-1-yl-1H-quinolin-2-one
Uniqueness
(E)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}aminothiophene-2-carboxylate is unique due to its combination of a nitro group, piperidine ring, and thiophene carboxylate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C17H16N3O4S- |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[(3-nitro-4-piperidin-1-ylphenyl)methylideneamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H17N3O4S/c21-17(22)16-13(6-9-25-16)18-11-12-4-5-14(15(10-12)20(23)24)19-7-2-1-3-8-19/h4-6,9-11H,1-3,7-8H2,(H,21,22)/p-1 |
InChI Key |
WYKFARLMOFBUPO-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=NC3=C(SC=C3)C(=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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